(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is an organic compound that features a fluorinated aromatic ring and a diamine functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-methoxybenzene.
Functional Group Introduction:
Reaction Conditions: Common reagents and conditions include the use of reducing agents like sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, these compounds can be used in the synthesis of specialty chemicals or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine
- (1R)-1-(5-Fluoro-2-methoxyphenyl)ethane-1,2-diamine
- (1R)-1-(5-Fluoro-3-methoxyphenyl)propane-1,2-diamine
Uniqueness
The uniqueness of (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine lies in its specific substitution pattern on the aromatic ring and the stereochemistry of the ethane-1,2-diamine moiety. These features can influence its reactivity and biological activity, making it distinct from similar compounds.
Biological Activity
(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C9H13FN2O
- Molecular Weight : 184.21 g/mol
- Functional Groups : Contains a phenyl ring with a fluorine atom and a methoxy group, along with two amine functional groups.
Biological Activity
The biological activity of this compound has been evaluated through various assays targeting different biological systems. Its potential interactions with biological targets include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties similar to other fluorinated aniline derivatives. The presence of the fluorine and methoxy groups could enhance its efficacy against certain cancer cell lines.
- Neurotransmitter Modulation : The structural similarity to phenethylamine derivatives suggests potential activity in neurotransmitter modulation, which could be beneficial in treating neurological disorders.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in signaling pathways relevant to its therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Fluoro-2-methoxyaniline | Fluorinated aniline derivative | Anticancer properties |
4-Amino-3-fluorophenol | Amino group on a fluorophenol structure | Antimicrobial activity |
3-Methoxyphenethylamine | Phenethylamine derivative with methoxy | Neurotransmitter activity |
4-Methylthioaniline | Thioether-substituted aniline | Potential antidepressant |
This table illustrates that while there are similarities among these compounds, the unique combination of substitutions in this compound may confer distinct biological activities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:
- In Vitro Studies : Bioassays conducted on various cancer cell lines indicated that this compound exhibits cytotoxic effects at specific concentrations. The IC50 values were determined to be comparable to known anticancer agents .
- Pharmacokinetics : Investigations into the absorption and blood-brain barrier (BBB) penetration revealed promising results for neuropharmacological applications. The compound's lipophilicity may facilitate its ability to cross the BBB .
Properties
Molecular Formula |
C9H13FN2O |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1R)-1-(3-fluoro-5-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
InChI Key |
XBXPELKJVHFRSM-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](CN)N)F |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)N)F |
Origin of Product |
United States |
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